molecular formula C23H21N3O3 B2708215 1'-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)-3H-spiro[2-benzofuran-1,4'-piperidine]-3-one CAS No. 1705091-43-5

1'-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)-3H-spiro[2-benzofuran-1,4'-piperidine]-3-one

Cat. No.: B2708215
CAS No.: 1705091-43-5
M. Wt: 387.439
InChI Key: RXGNSXSGIIWRKK-UHFFFAOYSA-N
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Description

1’-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one is a complex organic compound that features a pyrazole ring, a spiro structure, and a piperidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1’-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one typically involves multiple steps, starting with the preparation of the pyrazole ring. One common method involves the cyclization of hydrazines with 1,3-diketones under acidic or basic conditions . The spiro structure can be introduced through a cyclization reaction involving a suitable precursor, such as an isobenzofuran derivative .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to enhance efficiency and consistency .

Chemical Reactions Analysis

Types of Reactions

1’-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 1’-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one involves its interaction with specific molecular targets and pathways. The pyrazole ring can interact with enzymes or receptors, modulating their activity. The spiro structure may enhance the compound’s stability and binding affinity to its targets . Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1’-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one is unique due to its combination of a pyrazole ring, spiro structure, and piperidinone moiety. This unique structure imparts specific chemical and biological properties that are not observed in simpler analogs .

Properties

IUPAC Name

1'-(2-methyl-5-phenylpyrazole-3-carbonyl)spiro[2-benzofuran-3,4'-piperidine]-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O3/c1-25-20(15-19(24-25)16-7-3-2-4-8-16)21(27)26-13-11-23(12-14-26)18-10-6-5-9-17(18)22(28)29-23/h2-10,15H,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXGNSXSGIIWRKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)N3CCC4(CC3)C5=CC=CC=C5C(=O)O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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